molecular formula C9H6F2 B135364 4,7-Difluoro-1H-indene CAS No. 130408-18-3

4,7-Difluoro-1H-indene

Katalognummer B135364
CAS-Nummer: 130408-18-3
Molekulargewicht: 152.14 g/mol
InChI-Schlüssel: LDHQXNMFGYGNJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,7-Difluoro-1H-indene is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is an aromatic organic compound that contains two fluorine atoms in its structure. It is commonly used in the synthesis of various organic compounds and has been studied for its potential use in pharmaceuticals and other industries.

Wirkmechanismus

The mechanism of action of 4,7-Difluoro-1H-indene is not well understood, but it is believed to interact with various enzymes and proteins in the body. It has been studied for its potential use as an inhibitor of certain enzymes, including tyrosine kinases.
Biochemical and Physiological Effects:
Studies have shown that 4,7-Difluoro-1H-indene has various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of various inflammatory diseases. It has also been studied for its potential use in the treatment of certain types of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4,7-Difluoro-1H-indene in lab experiments is its unique properties, which make it an attractive compound for scientific research. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of 4,7-Difluoro-1H-indene. One potential direction is the synthesis of new derivatives of this compound for use in various applications. Another direction is the investigation of its potential use in the treatment of various diseases, including cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with various enzymes and proteins in the body.

Synthesemethoden

The synthesis of 4,7-Difluoro-1H-indene involves the reaction of 4,7-Dibromo-1H-indene with a fluoride source such as potassium fluoride in the presence of a palladium catalyst. This reaction is known as the Suzuki-Miyaura cross-coupling reaction and is a widely used method for synthesizing various organic compounds.

Wissenschaftliche Forschungsanwendungen

The unique properties of 4,7-Difluoro-1H-indene make it an attractive compound for scientific research. It has been studied for its potential use in the synthesis of various organic compounds, including pharmaceuticals. It has also been investigated for its potential use in optoelectronic devices and as a building block for the synthesis of other functional materials.

Eigenschaften

CAS-Nummer

130408-18-3

Produktname

4,7-Difluoro-1H-indene

Molekularformel

C9H6F2

Molekulargewicht

152.14 g/mol

IUPAC-Name

4,7-difluoro-1H-indene

InChI

InChI=1S/C9H6F2/c10-8-4-5-9(11)7-3-1-2-6(7)8/h1-2,4-5H,3H2

InChI-Schlüssel

LDHQXNMFGYGNJT-UHFFFAOYSA-N

SMILES

C1C=CC2=C(C=CC(=C21)F)F

Kanonische SMILES

C1C=CC2=C(C=CC(=C21)F)F

Synonyme

1H-Indene,4,7-difluoro-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.